molecular formula C8H12Cl2N2 B1614207 5-Aminoindoline dihydrochloride CAS No. 2759-14-0

5-Aminoindoline dihydrochloride

Cat. No.: B1614207
CAS No.: 2759-14-0
M. Wt: 207.1 g/mol
InChI Key: VSZOMPGFSSVFJL-UHFFFAOYSA-N
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Description

5-Aminoindoline dihydrochloride is a unique chemical compound with the empirical formula C8H12Cl2N2 and a molecular weight of 207.10 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cl.Cl.Nc1ccc2NCCc2c1 . The InChI key for this compound is VSZOMPGFSSVFJL-UHFFFAOYSA-N .

Scientific Research Applications

Photoredox Catalysis in Chemical Synthesis

A study by Paul Kohls et al. (2012) demonstrated the use of photoredox catalysis in the coupling of N-aryltetrahydroisoquinoline and Michael acceptors. This process, facilitated by visible light irradiation, leads to the formation of 5,6-dihydroindolo[2,1-a]tetrahydroisoquinolines, highlighting the utility of related indoline compounds in synthesizing potential immunosuppressive agents (Kohls, Jadhav, Pandey, & Reiser, 2012).

Development of Anticancer Agents

Research into the synthesis of new heterocyclic derivatives by oxidation of 1-amino-2-methylindoline has shown the formation of compounds with potential applications in antihypertension drug development. This study by L. Peyrot et al. (2001) indicates the versatility of aminoindoline derivatives in generating pharmacologically relevant molecules (Peyrot, Elkhatib, Vignalou, Metz, Elomar, & Delalu, 2001).

Exploration of Antimicrobial Activities

A study on the synthesis and antimicrobial activities of some new 1,2,4-Triazole derivatives, which includes the synthesis of compounds from primary amines, revealed the potential of indoline derivatives in contributing to antimicrobial drug discovery. This research, conducted by H. Bektaş et al. (2007), underscores the role of indoline derivatives in creating molecules with good to moderate antimicrobial activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Antifouling Applications

The elucidation of the structure of poly(dopamine) by Daniel R. Dreyer et al. (2012) presents an example of how derivatives of indoline, such as 5,6-dihydroxyindoline, play a crucial role in the development of antifouling agents. This research offers insights into the supramolecular structure of poly(dopamine), a material of significant interest for its broad utility, including antifouling applications (Dreyer, Miller, Freeman, Paul, & Bielawski, 2012).

Inhibitor of Poly(ADP-Ribose) Polymerases

The study of 5-Aminoisoquinolin-1-one (5-AIQ) as a water-soluble inhibitor of poly(ADP-ribose) polymerases (PARPs) by M. Threadgill (2015) highlights the therapeutic potential of indoline derivatives in mitigating damage following ischemic tissue reperfusion and in treating various inflammatory conditions. This research underscores the diverse medical applications of indoline derivatives, extending beyond their chemical synthesis utility (Threadgill, 2015).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, indicating it has acute toxicity if ingested . The safety information includes the GHS06 pictogram, the signal word “Danger”, and the hazard statement H301 . Precautionary statements include P301 + P310 . It is also classified as non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects .

Mechanism of Action

Properties

IUPAC Name

2,3-dihydro-1H-indol-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.2ClH/c9-7-1-2-8-6(5-7)3-4-10-8;;/h1-2,5,10H,3-4,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZOMPGFSSVFJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647365
Record name 2,3-Dihydro-1H-indol-5-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2759-14-0
Record name 2,3-Dihydro-1H-indol-5-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Aminoindoline dihydrochloride
Reactant of Route 2
5-Aminoindoline dihydrochloride
Reactant of Route 3
5-Aminoindoline dihydrochloride
Reactant of Route 4
5-Aminoindoline dihydrochloride
Reactant of Route 5
5-Aminoindoline dihydrochloride
Reactant of Route 6
5-Aminoindoline dihydrochloride

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